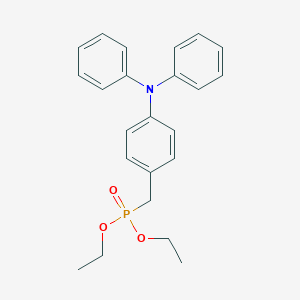

Diethyl 4-(diphenylamino)benzylphosphonate

Vue d'ensemble

Description

Diethyl 4-(diphenylamino)benzylphosphonate is an organophosphorus compound widely used in scientific research. It is a colorless crystalline solid that is soluble in organic solvents such as methanol and ethanol. This compound is known for its significant coordination properties, especially in forming complexes with metals like palladium and platinum.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 4-(diphenylamino)benzylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphoramide with substituted benzaldehyde and triphenyl phosphite. Another method includes the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis generally follows the principles of organic synthesis and catalysis, leveraging the coordination properties of its phosphonate group.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 4-(diphenylamino)benzylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.

Reduction: Reduction reactions can yield different phosphine derivatives.

Substitution: The compound can participate in substitution reactions, particularly with halides and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, triphenyl phosphite, and various halides . Reaction conditions often involve organic solvents like methanol and ethanol, and the reactions are typically carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphine derivatives, which have applications in catalysis and organic synthesis.

Applications De Recherche Scientifique

Chemical Properties and Structure

Diethyl 4-(diphenylamino)benzylphosphonate has the chemical formula and features a phosphonate group that is integral to its reactivity and applications. The structure includes a diphenylamino group, which contributes to its electronic properties, making it suitable for various chemical reactions.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its phosphonate group can participate in various reactions, including:

- Horner-Wadsworth-Emmons Reactions : This compound is utilized to synthesize α,β-unsaturated carbonyl compounds, which are important in the formation of complex organic molecules.

- Cyclization Reactions : It acts as a reactant in cyclization processes involving aryl ethers, amines, and amides, leading to the formation of cyclic structures essential in pharmaceuticals.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Anticancer Activity : Compounds derived from this phosphonate have shown promise as inhibitors of the Wnt signaling pathway, which is implicated in various cancers, including colorectal cancer.

- Antimalarial Agents : Analogues of this compound are under investigation for their efficacy against Plasmodium falciparum, the causative agent of malaria.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation through modulation of the Wnt pathway. The results indicated a potential for developing new anticancer therapies based on this scaffold.

Materials Science

In materials science, this compound has been evaluated for its role in the development of organic light-emitting diodes (OLEDs):

- Electron Transport Layer : The compound's diphenylamino group enhances charge transport properties, making it suitable for use in OLEDs.

- Photophysical Properties : Its unique electronic structure allows for effective light absorption and emission properties, essential for high-performance OLEDs.

Table 2: Applications in Materials Science

Mécanisme D'action

Diethyl 4-(diphenylamino)benzylphosphonate exerts its effects primarily through its coordination properties. It forms complexes with metals like palladium and platinum, which are crucial in catalysis. The compound’s primary targets include parathion hydrolase enzymes found in organisms like Brevundimonas diminuta and Flavobacterium sp . It catalyzes the hydrolysis of the insecticide paraoxon at a rate approaching the diffusion limit .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl benzylphosphonate: Similar in structure but lacks the diphenylamino group, making it less effective in forming metal complexes.

Diethyl 4-methylbenzylphosphonate: Similar but with a methyl group instead of the diphenylamino group, affecting its coordination properties.

Uniqueness

Diethyl 4-(diphenylamino)benzylphosphonate is unique due to its diphenylamino group, which enhances its ability to form stable complexes with metals. This property makes it particularly valuable in catalysis and other applications requiring strong coordination properties.

Activité Biologique

Diethyl 4-(diphenylamino)benzylphosphonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

This compound can be synthesized through various methods, including the Wittig–Horner reaction. The synthesis typically involves the reaction of diphenylamine with appropriate phosphonates, leading to the formation of this compound with high yields under optimized conditions .

Antimicrobial Activity

Recent studies indicate that diethyl benzylphosphonate derivatives exhibit notable antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various strains of Escherichia coli. The minimal inhibitory concentration (MIC) values suggest a strong cytotoxic effect, with variations depending on the substituents on the phenyl ring. The compound demonstrated significant activity against both K12 and R2-R4 strains, indicating its potential as an alternative to traditional antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Strain Tested |

|---|---|---|

| 1 | Low | E. coli K12 |

| 2 | Moderate | E. coli R2 |

| 3 | High | E. coli R3 |

The mechanism by which this compound exerts its antimicrobial effects appears to involve oxidative stress leading to DNA damage in bacterial cells. Studies have shown that treatment with this compound results in significant alterations in bacterial DNA topology, suggesting that it induces oxidative damage and disrupts cellular integrity .

Fluorescent Properties

In addition to its biological activity, this compound exhibits interesting photophysical properties. It has been characterized for its solid-state fluorescence (SSF), showing tunable emission properties that can be adjusted by varying the electron-withdrawing groups (EWGs) attached to the molecule. This characteristic makes it a candidate for applications in optoelectronics and as a fluorescent probe in biological imaging .

Table 2: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Emission Maxima | 483 - 752 nm |

| Photoluminescence Quantum Yield (PLQY) | >35% |

Case Study: Antimicrobial Efficacy

A recent study focused on synthesizing various substituted benzylphosphonates, including this compound, and evaluating their antimicrobial efficacy against clinical strains of E. coli. The results indicated that all tested derivatives exhibited cytotoxic effects, with specific structure-activity relationships emerging based on the nature of phenyl ring substituents .

Applications in Drug Development

Given its promising antimicrobial activity and unique photophysical properties, this compound is being explored as a lead compound for developing new antibiotics and fluorescent probes for cellular imaging. Its ability to induce oxidative stress in bacteria presents opportunities for treating resistant infections .

Propriétés

IUPAC Name |

4-(diethoxyphosphorylmethyl)-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26NO3P/c1-3-26-28(25,27-4-2)19-20-15-17-23(18-16-20)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,3-4,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQDRLMUWHVRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438756 | |

| Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126150-12-7 | |

| Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.